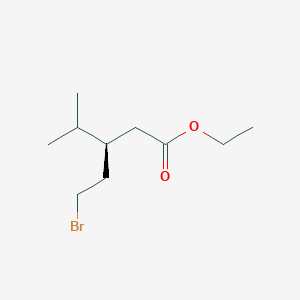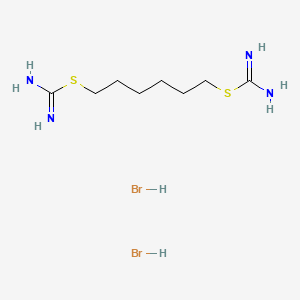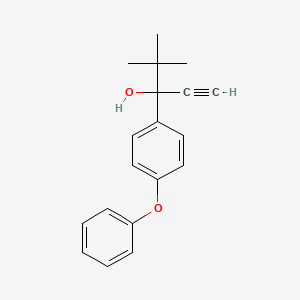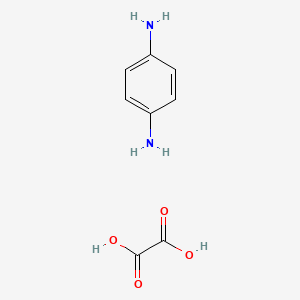
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is an organic compound with a complex structure It is an ester derivative of pentanoic acid, featuring a bromoethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of ethyl 3-(2-hydroxyethyl)-4-methylpentanoate.
Oxidation: Formation of 3-(2-bromoethyl)-4-methylpentanoic acid.
Reduction: Formation of 3-(2-bromoethyl)-4-methylpentanol.
Applications De Recherche Scientifique
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity or gene expression, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the methyl and additional carbon chain.
Ethyl 2-bromopropionate: Contains a bromine atom but differs in the carbon chain length and branching.
Ethyl 3-bromobutyrate: Similar ester structure but with different carbon chain configuration.
Uniqueness
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry.
Propriétés
Numéro CAS |
61898-60-0 |
|---|---|
Formule moléculaire |
C10H19BrO2 |
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
ethyl (3S)-3-(2-bromoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-10(12)7-9(5-6-11)8(2)3/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |
Clé InChI |
XCXVFSTWZZFOQT-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](CCBr)C(C)C |
SMILES canonique |
CCOC(=O)CC(CCBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


